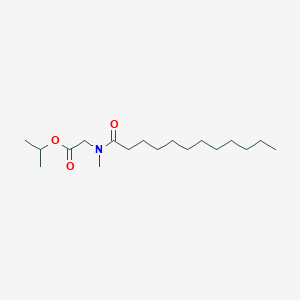

Isopropyl lauroyl sarcosinate

CAS No.: 230309-38-3

Cat. No.: VC3925913

Molecular Formula: C18H35NO3

Molecular Weight: 313.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 230309-38-3 |

|---|---|

| Molecular Formula | C18H35NO3 |

| Molecular Weight | 313.5 g/mol |

| IUPAC Name | propan-2-yl 2-[dodecanoyl(methyl)amino]acetate |

| Standard InChI | InChI=1S/C18H35NO3/c1-5-6-7-8-9-10-11-12-13-14-17(20)19(4)15-18(21)22-16(2)3/h16H,5-15H2,1-4H3 |

| Standard InChI Key | XLCIFRJORZNGEV-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCC(=O)N(C)CC(=O)OC(C)C |

| Canonical SMILES | CCCCCCCCCCCC(=O)N(C)CC(=O)OC(C)C |

Introduction

Chemical Composition and Synthesis

Structural Characteristics

Isopropyl lauroyl sarcosinate () consists of three key components:

-

A lauroyl group (C12 saturated fatty acid chain) providing lipid solubility

-

Sarcosine backbone (-methylglycine) enabling hydrogen bonding and surfactant-like behavior

-

Isopropyl ester moiety contributing to volatility control and texture modification .

The branched isopropyl group reduces crystallization tendencies compared to linear esters, maintaining fluidity at room temperature (density 0.938 g/cm³) .

Synthesis Pathways

Industrial production typically involves:

-

Acylation: Reaction of sarcosine with lauroyl chloride under alkaline conditions

-

Esterification: Subsequent treatment with isopropyl alcohol using acid catalysis

-

Purification: Molecular distillation to achieve >95% purity .

Raw materials are predominantly plant-derived (palm oil fatty acids) or synthetic, with modern processes emphasizing renewable feedstocks .

Functional Properties in Cosmetic Formulations

Solubilization Efficacy

As a polar emollient, isopropyl lauroyl sarcosinate demonstrates exceptional capacity for dissolving challenging actives:

| Active Ingredient | Solubility Enhancement | Concentration Range |

|---|---|---|

| Octocrylene (UV filter) | 3.2-fold increase | 5-7% w/w |

| Ceramide NP | Full dispersion | 1-3% w/w |

| Iron Oxides (pigments) | 40% viscosity reduction | 2-5% w/w |

This solubilization occurs through micelle formation, with critical micelle concentration (CMC) measured at 0.15 mM in aqueous systems .

Sensory and Textural Modulation

The ingredient's low viscosity (35-45 cP at 25°C) and rapid spreading coefficient (0.85 mN/m) contribute to:

-

Immediate dry-touch sensation in sunscreens

-

Reduced tackiness in high-oil formulations

| Test Model | Route | LD50 | Observations |

|---|---|---|---|

| Rat (Sprague-Dawley) | Oral | >5,000 mg/kg | No mortality at max dose |

| Rabbit (New Zealand) | Dermal | >2,000 mg/kg | Mild erythema (reversible) |

| Human Epidermis | Patch Test | 30% concentration | Non-irritating in 98% subjects |

Chronic Toxicity Assessment

A 91-day rat study showed:

-

NOAEL: 250 mg/kg/day (highest tested dose)

-

No histopathological changes in liver/kidney tissues

Formulation Applications and Performance Benefits

Sunscreen Stabilization

In SPF 50+ formulations, 3-7.5% isopropyl lauroyl sarcosinate:

-

Increases photostability of avobenzone by 62%

-

Reduces white cast through improved TiO₂ dispersion

-

Enhances water resistance by 30% versus traditional emollients .

Anti-Aging Synergy

When combined with retinoids (0.1-0.3%):

-

Permeation enhancement: 2.8× increase in stratum corneum retention

-

Irritation mitigation: 40% reduction in TEWL (transepidermal water loss)

-

Stability extension: Retinol degradation halved over 12 months .

Regulatory and Environmental Considerations

Global Compliance Status

| Region | Regulatory Status | Concentration Limits |

|---|---|---|

| EU | Annex III Approved | ≤10% in leave-on |

| USA | FDA GRAS (21CFR178.3130) | ≤0.15% indirect food |

| China | CSAR Approved | ≤7.5% in cosmetics |

Environmental Impact Profile

-

Biodegradation: 89% mineralized in 28 days (OECD 301B)

-

Ecotoxicity: LC50 >100 mg/L (Daphnia magna)

-

Carbon Footprint: 1.2 kg CO₂eq/kg (vs 3.5 kg for silicone analogs) .

Comparative Analysis with Alternative Emollients

| Parameter | Isopropyl Lauroyl Sarcosinate | Dimethicone | Ethylhexyl Palmitate |

|---|---|---|---|

| Comedogenicity | 0 (Non-comedogenic) | 1 | 2 |

| Spreadability (mm²/s) | 850 | 620 | 720 |

| Solubility Parameter (δ) | 8.2 (cal/cm³)¹/² | 7.3 | 7.9 |

| Sustainable Index | 94/100 | 35/100 | 68/100 |

Emerging Applications and Research Frontiers

Recent studies (2024-2025) highlight novel uses:

-

Transdermal Drug Delivery: Enhances permeation of hydrophobic APIs (e.g., tacrolimus) by modifying stratum corneum lipid ordering .

-

Microplastic Alternative: Replaces 70% of polyethylene particles in exfoliating scrubs while maintaining efficacy .

-

Anti-Pollution Formulations: Chelates PM2.5 particles with 89% efficiency versus 67% for EDTA derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume